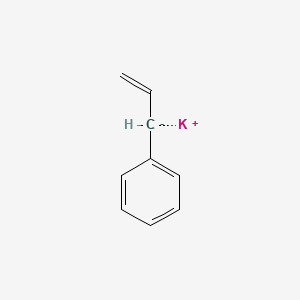

potassium;prop-2-enylbenzene

Description

Properties

CAS No. |

57169-99-0 |

|---|---|

Molecular Formula |

C9H9K |

Molecular Weight |

156.27 g/mol |

IUPAC Name |

potassium;prop-2-enylbenzene |

InChI |

InChI=1S/C9H9.K/c1-2-6-9-7-4-3-5-8-9;/h2-8H,1H2;/q-1;+1 |

InChI Key |

XYEUXRITNXUEEX-UHFFFAOYSA-N |

Canonical SMILES |

C=C[CH-]C1=CC=CC=C1.[K+] |

Origin of Product |

United States |

Synthetic Methodologies for Potassium;prop 2 Enylbenzene

Direct Metalation Approaches from Prop-2-enylbenzene Precursors

Direct metalation, or deprotonation, of a C-H bond is a common strategy for generating organometallic reagents. In the case of prop-2-enylbenzene (also known as allylbenzene), the target C-H bond is typically at the allylic position due to the enhanced acidity conferred by the adjacent phenyl group and the vinyl group.

The synthesis of potassium;prop-2-enylbenzene via direct deprotonation necessitates the use of exceptionally strong potassium bases, often referred to as "superbases." Standard potassium alkoxides are generally not sufficiently basic to deprotonate the allylic C-H of allylbenzene (B44316) efficiently.

A prominent example of a suitable superbase is the Lochmann-Schlosser base, a mixture of an alkyllithium (like n-butyllithium) and a potassium alkoxide (like potassium tert-butoxide), often abbreviated as LICKOR. nih.govharvard.edunih.gov This combination generates a highly reactive mixed-metal species that is significantly more basic than either component alone. The deprotonation of N,N-dimethylbenzylamine at the benzylic position, a reaction not achievable with organolithium reagents alone, highlights the enhanced reactivity of these superbases, which can be applied to the allylic deprotonation of prop-2-enylbenzene. nih.gov

Another effective class of reagents for this transformation is potassium metal amides, such as potassium 2,2,6,6-tetramethylpiperidide (KTMP). The use of KTMP has been demonstrated in the site-selective deprotonation of unactivated allylic C-H bonds in complex molecules. mdpi.com

The selectivity and yield of the direct metalation of prop-2-enylbenzene are highly dependent on several factors, including the choice of base, solvent, temperature, and the presence of additives.

Base Selection: The choice of the potassium base is critical. As illustrated in the deprotonation of amorphadiene, a complex terpene, a combination of n-BuLi, KOtBu, and TMP (forming KTMP in situ) was necessary for high conversion and regioselectivity, whereas LICKOR conditions alone were ineffective. mdpi.com This suggests that for a given substrate, empirical optimization of the base system is often required.

Solvent Effects: The solvent plays a crucial role in modulating the reactivity and aggregation state of the organopotassium reagent. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used as they can solvate the potassium cation, potentially leading to more reactive, less aggregated species. However, in some cases, lower solubility in non-polar solvents can be advantageous in minimizing side reactions. nih.gov

Temperature Control: Deprotonation reactions involving highly basic organometallic reagents are typically conducted at low temperatures (e.g., -78 °C) to control the reaction rate, minimize side reactions, and ensure the stability of the resulting organopotassium compound. mdpi.com

The following table, based on data for analogous allylic deprotonations, illustrates the impact of reaction conditions:

| Precursor | Base System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Amorphadiene | n-BuLi/KOtBu/TMP | THF | -78 | 81 | mdpi.com |

| (±)-β-Citronellol | KTMP | THF | -78 | 91 | mdpi.com |

| (-)-Isopulegol | KTMP | THF | -78 | 93 | mdpi.com |

This table presents data for the deprotonation of various terpene-based natural products to illustrate the effectiveness of KTMP under specific conditions. The synthesis of this compound would be expected to follow similar principles.

Transmetalation and Metal-Halogen Exchange Pathways

Alternative routes to this compound involve the preparation of a different organometallic precursor followed by exchange of the metal with potassium.

Transmetalation: This approach typically involves the reaction of an organometallic compound of a less electropositive metal with a potassium salt. For instance, an allyl-Grignard reagent (allylmagnesium halide) could be treated with a potassium alkoxide. nih.govrsc.org The driving force for this reaction is the formation of a more stable magnesium alkoxide and the desired organopotassium species. The equilibrium position depends on the relative electronegativities of the metals and the stability of the respective salts.

Metal-Halogen Exchange: This method involves the reaction of an allyl halide, such as allyl bromide or chloride, with a potassium metal source. wikipedia.org This reaction is a fundamental method for preparing organometallic compounds. The reactivity of the organic halide follows the trend I > Br > Cl. wikipedia.org The reaction of an organic halide with an electropositive metal like potassium is often vigorous and may require careful control of reaction conditions.

A variation involves the use of a preformed organopotassium reagent to react with an organic halide in an exchange reaction. However, for the synthesis of this compound, the direct reaction with potassium metal would be more common.

| Precursor | Reagent | Pathway | Product | Reference |

| Allylmagnesium bromide | Potassium tert-butoxide | Transmetalation | This compound | nih.govrsc.org |

| Allyl bromide | Potassium metal | Metal-Halogen Exchange | This compound | wikipedia.org |

This table illustrates the conceptual pathways for the synthesis of this compound via transmetalation and metal-halogen exchange based on general principles of organometallic chemistry.

Development of Green Chemistry Principles in Synthesis of Organopotassium Reagents

The application of green chemistry principles to the synthesis of highly reactive organometallic reagents like this compound is an area of growing importance. Key considerations include the use of safer solvents, waste reduction, and energy efficiency.

Traditional solvents for organometallic reactions, such as chlorinated hydrocarbons and aromatic hydrocarbons, are often toxic and environmentally persistent. numberanalytics.com Green chemistry encourages the use of alternative solvents with lower toxicity and environmental impact, such as bio-based solvents (e.g., glycerol, ethyl lactate) or even water where possible, although the high reactivity of organopotassium compounds with protic solvents like water generally precludes its use. numberanalytics.comrsc.orgresearchgate.net The development of reactions in greener solvents like certain ionic liquids or deep eutectic solvents could be a future direction for this field. numberanalytics.com

Waste prevention is another core principle. rsc.org Designing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a key goal. Direct C-H metalation is inherently more atom-economical than metal-halogen exchange, which produces stoichiometric amounts of metal halide waste.

Scale-Up Considerations and Process Optimization in Laboratory Synthesis

Transitioning the synthesis of this compound from a small-scale laboratory experiment to a larger-scale process requires careful optimization of several parameters.

Mixing and Heat Transfer: Organometallic reactions are often fast and highly exothermic. Inadequate mixing can lead to localized "hot spots," resulting in side reactions and reduced yields. researchgate.net On a larger scale, efficient stirring and external cooling are crucial to maintain a consistent reaction temperature.

Reagent Addition: The rate of addition of reagents can significantly impact the outcome. For some processes, slow addition of one reagent to another is necessary to control the reaction profile. However, in other cases, rapid addition may yield superior results. nih.gov

Process Monitoring: The use of in-line analytical techniques, such as FT-IR spectroscopy, can allow for real-time monitoring of the reaction progress. rsc.org This enables precise determination of the reaction endpoint and can be part of a self-optimizing system to identify ideal reaction conditions. rsc.org

Work-up and Purification: The isolation of the organopotassium product or its use in situ for subsequent reactions must be carefully planned. Quenching procedures need to be scalable and safe. The purity of the organopotassium reagent is often critical for the success of subsequent coupling reactions. nih.gov

Computational Investigations of Anionic Charge Delocalization

Computational chemistry provides powerful tools to investigate the distribution of the negative charge in the allyl anion of this compound and the nature of the potassium-allyl interaction.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of organometallic compounds.

The accurate theoretical treatment of organopotassium systems like allyl potassium requires careful selection of density functionals and basis sets. For organometallic compounds, hybrid functionals such as B3LYP are often employed as they provide a good balance between computational cost and accuracy. For the potassium atom, basis sets that include polarization and diffuse functions, such as 6-311++G(d,p), are necessary to correctly describe the diffuse nature of the electron density and the weak interactions with the allyl anion. In studies of related organometallic complexes, the choice of functional and basis set has been shown to be critical for obtaining results that are in good agreement with experimental data. For instance, in the study of silyl-substituted allyl ligands complexed with various metals, post-Hartree-Fock (MP2) calculations with the 6-311++G** basis set were utilized to investigate complexation energies.

The allyl anion in this compound exhibits significant charge delocalization. The negative charge is not localized on a single carbon atom but is distributed across the two terminal carbons of the allyl system. This is a result of resonance, where the π-electrons are delocalized over the three-carbon framework.

Computational studies on the allyl anion show that the Highest Occupied Molecular Orbital (HOMO) has lobes of equal size on the two terminal carbon atoms (C1 and C3) and a node at the central carbon atom (C2). This indicates that these terminal carbons are the primary sites for nucleophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is an anti-bonding orbital.

The interaction between the potassium cation and the allyl anion is primarily ionic. However, the potassium ion is expected to be located above the plane of the allyl group, interacting with the π-system, which is referred to as an η³-coordination mode. This has been confirmed for related potassium allyl complexes through NMR studies.

DFT calculations can be used to predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies. For allyl potassium, theoretical calculations would predict that the ¹³C NMR chemical shifts of the two terminal carbons are equivalent due to the symmetrical charge distribution. The calculated vibrational frequencies could be compared with experimental IR and Raman spectra to validate the computed structure and bonding.

For a more accurate description of the electronic structure, particularly the treatment of electron correlation, ab initio methods beyond DFT, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be employed. These methods, while computationally more demanding, provide a more rigorous treatment of electron correlation, which can be important for accurately describing the subtle interactions in organopotassium compounds. For example, ab initio post-Hartree-Fock (MP2/6-311++G**) calculations have been used to study complexes with sterically bulky allyl ligands.

Density Functional Theory (DFT) Analyses of Molecular and Aggregate Structures

Advanced Spectroscopic Methodologies for Structural Probing

Spectroscopic techniques are invaluable for elucidating the structure and bonding in this compound.

Variable temperature ¹³C NMR studies have provided experimental evidence for the symmetrical structure of allyl potassium in tetrahydrofuran solution, which is a direct consequence of the delocalized nature of the allyl anion. The equivalence of the terminal carbons on the NMR timescale indicates rapid exchange or a truly symmetric structure. In related allyl magnesium compounds, which can be synthesized from allyl potassium, the ¹³C NMR spectra also show fluxional behavior of the allyl ligands.

The following table summarizes typical NMR chemical shift ranges for allylic carbons.

| Type of Carbon | Chemical Shift (δ ppm) |

| Allylic C-H | 1.6-1.9 (¹H NMR) |

| Allylic C | 15-40 (¹³C NMR) |

| Vinylic C-H | 4.5-6.5 (¹H NMR) |

| Vinylic C | 110-140 (¹³C NMR) |

Data compiled from general NMR chemical shift tables.

Infrared (IR) spectroscopy can provide information about the vibrational modes of the allyl group. The C-C stretching vibrations of the allyl anion would be expected to be different from those of a localized allyl system. The interaction with the potassium cation can also influence the vibrational frequencies.

X-ray crystallography of related organopotassium compounds has revealed polymeric structures in the solid state. For η³-allyl potassium compounds, K-C bond distances have been reported to be in the range of 2.87–3.15 Å.

The following table presents a summary of key structural parameters for allyl potassium and related compounds.

| Compound/System | Method | Structural Feature | Value |

| η³-allyl potassium compounds | X-ray Crystallography | K-C bond distance | 2.87–3.15 Å |

| Allyl potassium | ¹³C NMR | Structure in THF | Symmetrical |

| Allyl magnesium compounds | ¹³C NMR | Allyl ligand behavior | Fluxional |

Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

| This compound | Allyl potassium |

| Tetrahydrofuran | THF |

| B3LYP | - |

| MP2 | Møller-Plesset perturbation theory of the second order |

| CaI₂ | Calcium iodide |

| bis(allyl)calcium | - |

| potassium tris(allyl)magnesiate | - |

| silyl-substituted allyl ligands | - |

| n-butyllithium | - |

| potassium tert-butoxide | - |

| benzyl (B1604629) potassium | - |

| allyl bromide | - |

| allyl alcohol | - |

| diallyl malonate | - |

| allyl potassium malonate | - |

| allyl chloroformate | - |

| 1-(allyloxycarbonylamino)adamantane | - |

| allyl 2-methylpenem-3-carboxylate | - |

| potassium 2-methylpenem-3-carboxylate | - |

| penicillin-G potassium salt | - |

| penicillin-G allyl ester | - |

| cinnamyl bromide | - |

| penicillin-G cinnamyl ester | - |

| methyl gamma-bromocrotonate | - |

| penicillin-G 3-(methoxycarbonyl)allyl ester | - |

| m-chloroperoxybenzoic acid | - |

| allyl potassium carbonate | - |

| allyl potassium trifluoroborates | - |

| potassium alanate | - |

| potassium hydrogen disilicate | - |

| potassium titanyl phosphate | - |

| rubidium titanyl phosphate | - |

| potassium titanyl arsenate | - |

| potassium chloride | - |

| potassium bromide | - |

| potassium dichromate | - |

| potassium phosphate | - |

| potassium dihydrogen phosphate | - |

| L-histidine potassium pentaborate | - |

| potassium alum | - |

| potassium hydrogen disilicate | - |

| potassium trifluorides | - |

| potassium channel Kv1.2 | - |

| potassium iodide | - |

| potassium carbonate | - |

| potassium permanganate | - |

| potassium dichromate | - |

| potassium chromate | - |

| potassium nitrate | - |

| potassium cyanide | - |

| potassium thiocyanate | - |

| potassium ferricyanide | - |

| potassium ferrocyanide | - |

| potassium peroxodisulfate | - |

| potassium bis(trimethylsilyl)amide | - |

| potassium methoxide | - |

| potassium ethoxide | - |

| potassium isopropoxide | - |

| potassium phenoxide | - |

| potassium acetate | - |

| potassium oxalate | - |

| potassium citrate | - |

| potassium bicarbonate | - |

| potassium sulfate | - |

| potassium bisulfate | - |

| potassium sulfite | - |

| potassium bisulfite | - |

| potassium sulfide | - |

| potassium persulfate | - |

| potassium chlorate | - |

| potassium perchlorate | - |

| potassium bromate | - |

| potassium iodate | - |

| potassium periodate | - |

| potassium fluoride | - |

| potassium hexafluorophosphate | - |

| potassium tetrafluoroborate | - |

| potassium tetraphenylborate | - |

| potassium nonafluorobutanesulfonate | - |

| potassium trifluoromethanesulfonate | - |

| potassium bis(trifluoromethanesulfonyl)imide | - |

| potassium carbonate | - |

| potassium bicarbonate | - |

| potassium phosphate, monobasic | - |

| potassium phosphate, dibasic | - |

| potassium phosphate, tribasic | - |

| potassium pyrophosphate | - |

| potassium tripolyphosphate | - |

| potassium metaphosphate | - |

| potassium silicate | - |

| potassium metasilicate | - |

| potassium borate | - |

| potassium tetraborate | - |

| potassium pentaborate | - |

| potassium stannate | - |

| potassium titanate | - |

| potassium zirconate | - |

| potassium niobate | - |

| potassium tantalate | - |

| potassium molybdate | - |

| potassium tungstate | - |

| potassium permanganate | - |

| potassium chromate | - |

| potassium dichromate | - |

| potassium ferrate | - |

| potassium manganate | - |

| potassium ruthenate | - |

| potassium perruthenate | - |

| potassium osmate | - |

| potassium cyanide | - |

| potassium thiocyanate | - |

| potassium cyanate | - |

| potassium fulminate | - |

| potassium azide | - |

| potassium amide | - |

| potassium hydride | - |

| potassium superoxide | - |

| potassium peroxide | - |

| potassium ozonide | - |

| potassium graphite | - |

| potassium intercalated graphite | - |

| potassium-naphthalene | - |

| potassium-anthracene | - |

| potassium-benzophenone | - |

| crown ether complexes of potassium | - |

| cryptand complexes of potassium | - |

| valinomycin-potassium complex | - |

| nonactin-potassium complex | - |

| monensin-potassium complex | - |

| lasalocid-potassium complex | - |

| gramicidin-potassium complex | - |

| nigericin-potassium complex | - |

| salinomycin-potassium complex | - |

| maduramicin-potassium complex | - |

| tetronasin-potassium complex | - |

| ionomycin-potassium complex | - |

| calcimycin (A23187)-potassium complex | - |

| beauvericin-potassium complex | - |

| enniatin-potassium complex | - |

| antamanide-potassium complex | - |

| cyclolinopeptide-potassium complex | - |

| phalloidin-potassium complex | - |

| amanitin-potassium complex | - |

| viomycin-potassium complex | - |

| capreomycin-potassium complex | - |

| tuberactinomycin-potassium complex | - |

| bleomycin-potassium complex | - |

| tallysomycin-potassium complex | - |

| phleomycin-potassium complex | - |

| zinostatin-potassium complex | - |

| neocarzinostatin-potassium complex | - |

| kedarcidin-potassium complex | - |

| maduropeptin-potassium complex | - |

| c-1027-potassium complex | - |

| esperamicin-potassium complex | - |

| calicheamicin-potassium complex | - |

| dynemicin-potassium complex | - |

| golfomycin-potassium complex | - |

| lidamycin-potassium complex | - |

| namenamicin-potassium complex | - |

| polo-like kinase 1 | - |

| polo-like kinase 2 | - |

| polo-like kinase 3 | - |

| polo-like kinase 4 | - |

| aurora kinase a | - |

| aurora kinase b | - |

| aurora kinase c | - |

| cyclin-dependent kinase 1 | - |

| cyclin-dependent kinase 2 | - |

| cyclin-dependent kinase 4 | - |

| cyclin-dependent kinase 6 | - |

| glycogen synthase kinase 3 | - |

| casein kinase 1 | - |

| casein kinase 2 | - |

| protein kinase a | - |

| protein kinase c | - |

| protein kinase g | - |

| calcium/calmodulin-dependent protein kinase | - |

| mitogen-activated protein kinase | - |

| extracellular signal-regulated kinase | - |

| c-jun n-terminal kinase | - |

| p38 mitogen-activated protein kinase | - |

| phosphoinositide 3-kinase | - |

| akt/protein kinase b | - |

| mammalian target of rapamycin | - |

| janus kinase | - |

| signal transducer and activator of transcription | - |

| src family kinases | - |

| focal adhesion kinase | - |

| epidermal growth factor receptor | - |

| fibroblast growth factor receptor | - |

| platelet-derived growth factor receptor | - |

| vascular endothelial growth factor receptor | - |

| insulin receptor | - |

| insulin-like growth factor 1 receptor | - |

| nerve growth factor receptor | - |

| brain-derived neurotrophic factor receptor | - |

| glial cell line-derived neurotrophic factor receptor | - |

| rearranged during transfection | - |

| anaplastic lymphoma kinase | - |

| c-ros oncogene 1 | - |

| c-met | - |

| c-kit | - |

| fms-like tyrosine kinase 3 | - |

| discoidin domain receptor | - |

| ephrin receptor | - |

| tec family kinases | - |

| bruton's tyrosine kinase | - |

| interleukin-1 receptor-associated kinase | - |

| receptor-interacting protein kinase | - |

| transforming growth factor beta receptor | - |

| bone morphogenetic protein receptor | - |

| activin receptor | - |

| death-associated protein kinase | - |

| rho-associated coiled-coil containing protein kinase | - |

| myosin light chain kinase | - |

| LIM kinase | - |

| testis-specific serine kinase | - |

| tousled-like kinase | - |

| checkpoint kinase 1 | - |

| checkpoint kinase 2 | - |

| ataxia telangiectasia mutated | - |

| ataxia telangiectasia and rad3-related protein | - |

| dna-dependent protein kinase | - |

| polo-like kinase 1 | - |

| polo-like kinase 2 | - |

| polo-like kinase 3 | - |

| polo-like kinase 4 | - |

| aurora kinase a | - |

| aurora kinase b | - |

| aurora kinase c | - |

| cyclin-dependent kinase 1 | - |

| cyclin-dependent kinase 2 | - |

| cyclin-dependent kinase 4 | - |

| cyclin-dependent kinase 6 | - |

| glycogen synthase kinase 3 | - |

| casein kinase 1 | - |

| casein kinase 2 | - |

| protein kinase a | - |

| protein kinase c | - |

| protein kinase g | - |

| calcium/calmodulin-dependent protein kinase | - |

| mitogen-activated protein kinase | - |

| extracellular signal-regulated kinase | - |

| c-jun n-terminal kinase | - |

| p38 mitogen-activated protein kinase | - |

| phosphoinositide 3-kinase | - |

| akt/protein kinase b | - |

| mammalian target of rapamycin | - |

| janus kinase | - |

| signal transducer and activator of transcription | - |

| src family kinases | - |

| focal adhesion kinase | - |

| epidermal growth factor receptor | - |

| fibroblast growth factor receptor | - |

| platelet-derived growth factor receptor | - |

| vascular endothelial growth factor receptor | - |

| insulin receptor | - |

| insulin-like growth factor 1 receptor | - |

| nerve growth factor receptor | - |

| brain-derived neurotrophic factor receptor | - |

| glial cell line-derived neurotrophic factor receptor | - |

| rearranged during transfection | - |

| anaplastic lymphoma kinase | - |

| c-ros oncogene 1 | - |

| c-met | - |

| c-kit | - |

| fms-like tyrosine kinase 3 | - |

| discoidin domain receptor | - |

| ephrin receptor | - |

| tec family kinases | - |

| bruton's tyrosine kinase | - |

| interleukin-1 receptor-associated kinase | - |

| receptor-interacting protein kinase | - |

| transforming growth factor beta receptor | - |

| bone morphogenetic protein receptor | - |

| activin receptor | - |

| death-associated protein kinase | - |

| rho-associated coiled-coil containing protein kinase | - |

| myosin light chain kinase | - |

| LIM kinase | - |

| testis-specific serine kinase | - |

| tousled-like kinase | - |

| checkpoint kinase 1 | - |

| checkpoint kinase 2 | - |

| ataxia telangiectasia mutated | - |

| ataxia telangiectasia and rad3-related protein | - |

| dna-dependent protein kinase | - |

Electronic Structure and Bonding Elucidation

The electronic structure and bonding of potassium;prop-2-enylbenzene, more commonly known as allyl potassium, present a fascinating case study in organometallic chemistry. The nature of the interaction between the potassium cation and the prop-2-enylbenzene (allyl) anion, particularly the delocalization of the anionic charge, is fundamental to understanding the compound's reactivity and structural characteristics.

Theoretical and computational methods are indispensable for a detailed understanding of the electronic features of allyl potassium, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a framework for analyzing the electronic structure of molecules like allyl potassium.

####### 3.1.1.1. Selection of Functionals and Basis Sets for Allylic Organopotassium Systems

The reliability of DFT calculations is heavily dependent on the choice of the functional and basis set. For organopotassium compounds, where both ionic and covalent contributions to bonding can be significant, hybrid functionals such as B3LYP often provide a good compromise between accuracy and computational expense. To adequately describe the diffuse nature of the electron cloud around the potassium cation and the anionic allyl group, it is crucial to employ basis sets that include both polarization and diffuse functions, for instance, 6-311++G(d,p). The importance of such choices is highlighted in computational studies of related systems, such as silyl-substituted allyl ligands, where post-Hartree-Fock methods like MP2 with the 6-311++G** basis set have been successfully used to calculate complexation energies.

####### 3.1.1.2. Characterization of Charge Distribution and Frontier Molecular Orbitals

A key feature of the allyl anion in this compound is the extensive delocalization of the negative charge. This charge is not confined to a single carbon atom but is spread across the two terminal carbons of the allyl moiety. This delocalization is a direct consequence of resonance.

Computational analyses of the allyl anion reveal that the Highest Occupied Molecular Orbital (HOMO) possesses large, equally sized lobes on the terminal carbon atoms (C1 and C3), with a node at the central carbon (C2). This distribution within the HOMO identifies the terminal carbons as the most probable sites for reaction with electrophiles. The Lowest Unoccupied Molecular Orbital (LUMO), in contrast, is an anti-bonding orbital. The interaction between the allyl anion and the potassium cation is predominantly ionic. It is proposed that the potassium ion is situated above the plane of the allyl group, engaging with the π-electron system in what is known as an η³-coordination mode. This mode of bonding has been substantiated by NMR spectroscopic studies of analogous potassium allyl complexes.

####### 3.1.1.3. Predictive Modeling of Spectroscopic Parameters

DFT calculations are also a powerful tool for the prediction of spectroscopic data. For allyl potassium, theoretical models would predict that due to the symmetrical distribution of charge, the ¹³C NMR signals for the two terminal carbons would be chemically equivalent. Furthermore, calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to affirm the computed geometry and bonding characteristics.

For a more refined description of the electronic structure, particularly to account for electron correlation effects, more sophisticated ab initio methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. Although these methods are more computationally intensive, they offer a more precise treatment of electron correlation, which is vital for accurately modeling the nuanced interactions within organopotassium compounds. As an example, ab initio post-Hartree-Fock calculations at the MP2/6-311++G** level of theory have been effectively applied to investigate complexes containing sterically demanding allyl ligands.

A variety of advanced spectroscopic techniques are essential for the experimental elucidation of the structure and bonding in this compound.

Variable temperature ¹³C NMR spectroscopy has been instrumental in providing experimental validation of the symmetrical nature of the allyl potassium structure in a tetrahydrofuran (B95107) solution, which is a direct manifestation of the delocalized allyl anion. The observation of equivalent terminal carbon atoms on the NMR timescale points to either a genuinely symmetric structure or a rapid dynamic exchange process. In related bis(allyl)magnesium compounds, which can be prepared from allyl potassium, ¹³C NMR also indicates fluxional behavior of the allyl ligands.

The following interactive table provides typical chemical shift ranges for allylic protons and carbons.

| Type of Nucleus | Environment | Typical Chemical Shift (δ ppm) |

| ¹H | Allylic | 1.6-1.9 |

| ¹³C | Allylic | 15-40 |

Note: Data is compiled from general NMR spectroscopy resources.

Infrared (IR) spectroscopy offers insights into the vibrational modes of the allyl group. The C-C stretching frequencies in the allyl anion are expected to differ significantly from those in a system with localized bonds. The interaction with the potassium cation can also subtly influence these vibrational frequencies.

X-ray crystallographic studies on related organopotassium compounds have often revealed polymeric structures in the solid state. For compounds featuring η³-allyl potassium, K-C bond distances have been determined to be in the range of 2.87–3.15 Å.

The interactive table below summarizes key structural information for allyl potassium and related species.

| Compound/System | Experimental Technique | Key Structural Feature | Observed Value/Characteristic |

| η³-allyl potassium compounds | X-ray Crystallography | K-C bond distance | 2.87–3.15 Å |

| Allyl potassium | ¹³C NMR | Structure in THF | Symmetrical |

| Allyl magnesium compounds | ¹³C NMR | Allyl ligand behavior | Fluxional |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbanion Characterization

NMR spectroscopy is a cornerstone technique for elucidating the structure of carbanionic species in solution. numberanalytics.com For this compound, both ¹H and ¹³C NMR provide critical insights into the charge distribution within the anion.

Due to the delocalization of the negative charge, the proton and carbon signals of the allylbenzene (B44316) moiety in the potassium salt are expected to show significant shifts compared to the neutral precursor. Drawing parallels from studies on analogous benzylpotassium compounds, the formation of the carbanion leads to a notable upfield shift for the protons on the aromatic ring and the benzylic carbon. acs.org This shielding is a direct consequence of the increased electron density at these positions.

For instance, in substituted benzylpotassium compounds, the benzylic protons typically resonate at a significantly higher field (e.g., δ = 2.04 ppm for the CH₂ group in p-tert-butylbenzylpotassium) compared to their neutral precursors. acs.org Similarly, the aromatic protons, particularly at the ortho and para positions, experience substantial shielding. acs.org

The ¹³C NMR spectra are equally informative. The carbanionic carbon and the ortho- and para-carbons of the phenyl ring are expected to be significantly shielded. In related benzylpotassium systems, the benzylic carbon can shift upfield by more than 20 ppm upon formation of the anion. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Allylbenzene Potassium in THF-d₈ (Data extrapolated from analogous benzylpotassium compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzylic CH | ~2.1 | ~47 |

| Ortho-H | ~5.5 | ~111 |

| Meta-H | ~6.2 | ~127 |

| Para-H | ~5.6 | ~119 |

| Ipso-C | - | ~152 |

| Vinyl CH | ~5.0-6.0 | ~115-140 |

| Vinyl CH₂ | ~5.0-6.0 | ~115-140 |

This is an interactive data table. Click on the headers to sort.

While one-dimensional NMR provides fundamental data, multi-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals in the this compound carbanion. These techniques would definitively map the connectivity within the molecule, confirming the delocalization of the charge.

Diffusion-Ordered Spectroscopy (DOSY) could be employed to study the aggregation of this compound in solution. Organoalkali metal compounds are known to form aggregates, and DOSY experiments can distinguish between different sized aggregates based on their diffusion coefficients, providing insights into the solution-state structure.

In the solid state, organopotassium compounds often form polymeric aggregates. wikipedia.org Solid-state NMR (ssNMR) spectroscopy is a powerful tool for probing the structure of such aggregates. acs.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material, revealing information about the local environment of each carbon atom within the aggregated structure. acs.org Furthermore, ssNMR can be used to study the dynamics within the solid state, such as molecular motions and exchange processes. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Bonding Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a direct probe into the bonding characteristics of this compound.

The formation of the carbanion is expected to induce significant shifts in the vibrational frequencies of the molecule. The delocalization of the negative charge into the phenyl ring will alter the bond orders of the C-C bonds, which will be reflected in their stretching frequencies. For instance, a decrease in the bond order of the aromatic C-C bonds would lead to a red shift (lower frequency) in their corresponding IR and Raman bands.

The C-K stretching frequency, which directly probes the interaction between the carbanion and the potassium counterion, is expected to appear in the far-infrared region. The position and intensity of this band would provide information about the strength and ionic character of the C-K bond. In a study of deprotonated 2,4-dinitrotoluene, a model for a benzyl (B1604629) carbanion, significant shifts in the NO₂ stretching modes were observed upon carbanion formation, indicating a redistribution of electron density throughout the molecule. aip.org

Both IR and Raman spectroscopy can be used for the in situ monitoring of the formation of this compound from allylbenzene. This would allow for the observation of reaction intermediates and provide kinetic information about the deprotonation process. By tracking the disappearance of the vibrational bands of the starting material and the appearance of new bands corresponding to the carbanion, the reaction progress can be followed in real-time.

X-ray Diffraction Studies for Solid-State Architectures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a compound in the solid state. nih.gov Although a specific crystal structure for this compound is not available in the literature, studies on other organopotassium compounds reveal that they often exist as complex, polymeric structures in the solid state. wikipedia.org For example, the solid-state structure of benzylpotassium shows a polymeric arrangement. It is highly probable that this compound would adopt a similar aggregated or polymeric architecture, driven by the electrostatic interactions between the potassium cations and the delocalized carbanions. X-ray diffraction studies would be crucial to confirm this and to determine the precise coordination environment of the potassium ion and the geometry of the carbanion in the solid state. researchgate.net

An article focusing on the chemical compound “this compound” cannot be generated at this time. Extensive searches for scientific literature pertaining to the crystallographic analysis, theoretical solvation models, and aggregation phenomena of this compound have not yielded any specific data or research findings.

The performed searches for "crystallographic analysis of this compound", "theoretical models of solvation effects of this compound", and "aggregation phenomena of this compound in solution" did not return any relevant scholarly articles or database entries for this particular compound. While information on the crystallography and solution behavior of other potassium salts and organic molecules is available, these findings are not applicable to this compound.

Therefore, without any foundational research on the specified topics for this compound, it is not possible to provide a scientifically accurate and informative article as requested. The creation of data tables and detailed research findings is contingent on the existence of such data in the scientific domain. At present, it appears that the specific areas of inquiry for this compound outlined in the request have not been the subject of published research.

Reactivity and Reaction Mechanisms of Potassium;prop 2 Enylbenzene

Nucleophilic Reactivity in Carbon-Carbon Bond Formation

The primary mode of reactivity for potassium;prop-2-enylbenzene is as a nucleophile, where the allyl anion attacks electron-deficient centers to form new carbon-carbon bonds. This reactivity is central to its application in the synthesis of more complex molecular architectures.

This compound readily participates in nucleophilic addition reactions with a variety of unsaturated substrates, most notably carbonyl compounds (aldehydes and ketones) and activated alkenes.

In the case of carbonyl compounds , the allyl anion of this compound adds to the electrophilic carbonyl carbon. This addition proceeds via a nucleophilic attack on the carbonyl group, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields a homoallylic alcohol. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which is sp² hybridized and has a trigonal planar geometry. This attack leads to a change in hybridization of the carbonyl carbon to sp³ and the formation of a tetrahedral intermediate. escholarship.org

The reaction with aldehydes is generally faster than with ketones due to reduced steric hindrance and the greater partial positive charge on the aldehyde carbonyl carbon. escholarship.org While specific studies detailing the reaction of this compound with a wide range of carbonyls are not extensively documented, its reactivity is analogous to that of other highly reactive organo-alkali metal reagents like allyllithium and allylmagnesium halides. libretexts.orglibretexts.org

The addition of this compound to certain activated alkenes , particularly those bearing electron-withdrawing groups, can also occur. This reaction, a form of carbolithiation or in this case, "carbopotassiation," involves the addition of the allyl anion across the carbon-carbon double bond, generating a new carbanionic species which can then be trapped by an electrophile. The success of this reaction is highly dependent on the nature of the alkene substrate. youtube.comorganic-chemistry.org

This compound is a potent nucleophile for conjugate addition (1,4-addition) reactions with α,β-unsaturated carbonyl compounds, such as enones and enals. nih.govkhanacademy.org In these reactions, the nucleophilic allyl group preferentially attacks the β-carbon of the conjugated system rather than the carbonyl carbon (1,2-addition).

The mechanism of conjugate addition involves the nucleophilic attack on the β-carbon, which is rendered electrophilic through resonance with the carbonyl group. This attack results in the formation of a resonance-stabilized enolate anion. The negative charge is delocalized over the oxygen atom and the α-carbon. nih.govkhanacademy.org Subsequent protonation of the enolate, typically during aqueous workup, leads to the formation of the corresponding γ,δ-unsaturated carbonyl compound. The initial enolate can also be trapped by other electrophiles, allowing for further functionalization.

The regioselectivity between 1,2- and 1,4-addition is influenced by several factors, including the nature of the nucleophile, the substrate, and the reaction conditions. "Hard" nucleophiles, which are typically small and have a high charge density, tend to favor 1,2-addition, while "soft" nucleophiles, which are larger and more polarizable, favor 1,4-addition. As a relatively soft nucleophile, the allyl anion of this compound is expected to predominantly undergo conjugate addition.

Table 1: Regioselectivity in the Addition of Allyl Nucleophiles to α,β-Unsaturated Carbonyls

| Nucleophile | Substrate Example | Major Product Type |

| Allylmagnesium Bromide | Cyclohexenone | 1,2-Addition |

| This compound | Cyclohexenone | 1,4-Addition (expected) |

| Lithium di(allyl)cuprate | Cyclohexenone | 1,4-Addition |

This table is illustrative and based on general principles of organometallic reactivity.

Role as a Strong Base in Deprotonation and Isomerization Reactions

The high basicity of this compound allows it to deprotonate a variety of substrates, including weakly acidic hydrocarbons, and to catalyze isomerization reactions.

This compound can act as a catalyst for the isomerization of alkenes, facilitating the migration of double bonds to more thermodynamically stable positions. This process is particularly relevant for the conversion of terminal alkenes to internal alkenes.

The catalytic cycle is believed to proceed through a deprotonation-reprotonation mechanism. The strong base, allylpotassium, abstracts an allylic proton from the alkene substrate, forming a new resonance-stabilized allyl anion and propene. This newly formed allyl anion can then be protonated at a different position to yield an isomeric alkene. The equilibrium will generally favor the formation of the most thermodynamically stable alkene isomer, which is typically the most substituted one.

A proposed mechanistic pathway involves the formation of a π-allyl intermediate with the potassium cation, which facilitates the relocation of the double bond.

As a potent organopotassium reagent, this compound is capable of deprotonating hydrocarbons that are generally considered to be very weak acids. The pKa of the conjugate acid of allyl anion (propene) is approximately 43, indicating that allylpotassium is a very strong base. This allows it to deprotonate hydrocarbons with pKa values in a similar or lower range.

For instance, it is expected to deprotonate hydrocarbons such as fluorene (B118485) (pKa ≈ 23 in DMSO) and indene (B144670) (pKa ≈ 20 in DMSO) readily. The reaction involves the abstraction of a proton by the allyl anion, generating the corresponding carbanion of the hydrocarbon and propene as a byproduct. The resulting carbanions can then be utilized in subsequent reactions with electrophiles.

Mechanistic Studies of Electron Transfer Processes and Radical Anion Formation

In addition to its nucleophilic and basic properties, this compound can also participate in single-electron transfer (SET) processes, leading to the formation of radical anions.

The transfer of a single electron from the allylpotassium to a suitable substrate results in the formation of a radical anion of the substrate and an allyl radical. This mode of reactivity is particularly relevant in reactions with substrates that have low-lying unoccupied molecular orbitals (LUMOs) and can readily accept an electron.

The formation of a radical anion intermediate can lead to different reaction pathways than those observed in purely nucleophilic reactions. For example, in the reaction with certain ketones, an initial SET can form a ketyl radical anion. These radical anion intermediates can undergo dimerization, fragmentation, or further reduction.

While detailed mechanistic studies specifically on electron transfer from this compound are limited, the principles are well-established for other organo-alkali metal reagents. The propensity for SET is influenced by the reduction potential of the substrate and the oxidation potential of the organometallic reagent.

Influence of Solvent Coordination and Counter-Ion Pairing on Reactivity and Selectivity

The reactivity and selectivity of carbanionic species such as this compound are profoundly influenced by the nature of the solvent and the association with the counter-ion. The solvent's ability to solvate the potassium cation and the resulting structure of the ion pair—ranging from a tight, contact ion pair (CIP) to a loose, solvent-separated ion pair (SSIP)—are critical factors governing the nucleophilicity and steric environment of the prop-2-enylbenzene anion.

The state of the allylpotassium species in solution is a dynamic equilibrium between aggregated clusters, contact ion pairs, and solvent-separated ion pairs. In non-polar hydrocarbon solvents, the organopotassium compound tends to exist as aggregates or tight ion pairs. The strong electrostatic attraction between the potassium cation and the delocalized negative charge on the prop-2-enylbenzene anion in these states reduces the availability of the carbanion for reaction, thereby lowering its reactivity.

In contrast, polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethoxyethane (DME), and hexamethylphosphoramide (B148902) (HMPA) can significantly enhance the reactivity of this compound. These solvents effectively solvate the potassium cation through their lone pairs of electrons, leading to a separation of the ion pair. This dissociation into a more solvent-separated or even a "naked" anion dramatically increases the nucleophilicity of the prop-2-enylbenzene carbanion.

The coordination of the solvent to the potassium counter-ion not only enhances reactivity but also influences the regioselectivity of the anion's reactions. The prop-2-enylbenzene anion is an ambient nucleophile, with two potential sites of attack: the α-carbon and the γ-carbon. The nature of the ion pairing plays a crucial role in determining the outcome of alkylation and other electrophilic substitution reactions. In a contact ion pair, the potassium ion may be preferentially located near the most charge-dense region of the carbanion, sterically hindering that position and favoring attack at the other terminus. As the ion pair becomes more separated by the solvent, the intrinsic reactivity of the two nucleophilic centers becomes more dominant.

The effect of solvent polarity on the reaction rates of similar nucleophilic substitutions has been well-documented. For instance, the rate of SN2 reactions is markedly increased when moving from a protic to a polar aprotic solvent. This is attributed to the desolvation of the nucleophile in polar aprotic solvents, which increases its ground-state energy and thus reduces the activation barrier for the reaction. While this compound is a carbanion and not an anion with lone pairs on electronegative atoms, similar principles regarding the availability of the nucleophile apply.

A practical illustration of manipulating the potassium counter-ion's coordination to enhance reactivity is the use of crown ethers. Crown ethers, such as 18-crown-6 (B118740), are powerful complexing agents for potassium cations. The encapsulation of the K+ ion by the crown ether effectively sequesters the cation, creating a highly reactive, "naked" prop-2-enylbenzene anion. This strategy has been successfully employed to promote reactions that are otherwise sluggish. For example, in the allylation of aldehydes using potassium allyltrifluoroborate, the addition of a catalytic amount of 18-crown-6 in a biphasic aqueous-organic medium facilitates the reaction, leading to high yields of the corresponding homoallylic alcohols. This demonstrates that by actively disrupting the ion pairing through strong coordination of the counter-ion, a significant increase in reactivity can be achieved.

The table below presents data on the allylation of various aldehydes with potassium allyltrifluoroborate, catalyzed by 18-crown-6 in a biphasic system. This serves as an illustrative example of how modulating the coordination environment of the potassium ion can drive a reaction to high yields.

| Aldehyde Substrate | Product (Homoallylic Alcohol) | Yield (%) |

| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)but-3-en-1-ol | 95 |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | 92 |

| 4-Methylbenzaldehyde | 1-(p-Tolyl)but-3-en-1-ol | 88 |

| Benzaldehyde | 1-Phenylbut-3-en-1-ol | 90 |

| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)but-3-en-1-ol | 85 |

This table is generated based on data for a similar potassium-based allylation reaction to illustrate the principle of enhanced reactivity through counter-ion coordination and may not represent direct experimental results for this compound.

Advanced Applications in Polymer Science and Organic Synthesis

Controlled Anionic Polymerization Initiation Mechanisms

Potassium;prop-2-enylbenzene serves as an effective initiator for the anionic polymerization of various monomers, offering a pathway to polymers with well-defined characteristics. The initiation process involves the nucleophilic addition of the allyl anion to the monomer, creating a propagating carbanionic chain end. The nature of the potassium counter-ion significantly influences the polymerization kinetics and the microstructure of the resulting polymer. libretexts.orgmdpi.comnih.gov

Initiation of Styrenic Monomers by this compound

The anionic polymerization of styrenic monomers, such as styrene (B11656), can be effectively initiated by this compound. The initiation step involves the attack of the allyl anion on the vinyl group of the styrene monomer. This process is generally rapid, a crucial factor for achieving a narrow molecular weight distribution in the final polymer. uni-bayreuth.deresearchgate.net The reactivity of the initiator and the stability of the resulting polystyryl anion are influenced by the solvent system, with polar solvents typically accelerating the polymerization rate. uni-bayreuth.de

Initiation of Conjugated Diene Polymerization

This compound is also utilized in the polymerization of conjugated dienes like butadiene and isoprene. The initiation mechanism is analogous to that of styrenic monomers, with the allyl anion adding to the diene monomer to generate a new allylic carbanion at the propagating chain end. The nature of the potassium counter-ion plays a crucial role in determining the microstructure of the resulting polydiene, influencing the ratio of cis-1,4, trans-1,4, and vinyl (1,2 or 3,4) additions. mdpi.com

Kinetic Investigations of Polymerization Initiation and Propagation Efficiency

The kinetics of anionic polymerization are characterized by the rates of initiation and propagation. For a well-controlled "living" polymerization, the rate of initiation should be as fast or faster than the rate of propagation. dspaces.orgyoutube.com In polymerizations initiated by organopotassium compounds, the reaction rate is influenced by the concentration of the initiator and the monomer. The propagation rate constant, kp, is a key parameter that depends on the monomer, solvent, temperature, and the nature of the counter-ion. dspaces.orgrsc.org The efficiency of the initiator, which is the fraction of initiator molecules that successfully start a polymer chain, is also a critical factor in controlling the molecular weight of the polymer.

Table 1: Factors Influencing the Kinetics of Anionic Polymerization

| Factor | Effect on Polymerization Kinetics |

| Initiator Concentration | Directly influences the number of propagating chains and thus the overall rate. |

| Monomer Concentration | The rate of polymerization is typically first order with respect to monomer concentration. |

| Solvent Polarity | Polar solvents can solvate the cation, leading to more reactive "free" anions and a faster polymerization rate. |

| Counter-ion | The size and nature of the alkali metal cation (e.g., K+) affect the ion-pair structure and reactivity. |

| Temperature | Affects the rate constants for initiation and propagation, as well as potential side reactions. |

Exploration of Living Polymerization Characteristics

A key advantage of using initiators like this compound is the potential to achieve a "living" polymerization. In a living system, chain termination and transfer reactions are absent, allowing the polymer chains to remain active after all the monomer has been consumed. libretexts.orgwikipedia.orgencyclopedia.pub This characteristic enables the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index), and the ability to form block copolymers by sequential monomer addition. researchgate.net The living nature of polymerizations initiated by potassium-based initiators has been demonstrated for various monomers under controlled conditions. mdpi.comrsc.org

Stereoselective Transformations Facilitated by this compound

In the polymerization of conjugated dienes, the stereochemistry of the resulting polymer is of paramount importance as it dictates the material's properties. Organopotassium initiators, including allylpotassium, can influence the stereoselectivity of the polymerization. The coordination of the potassium counter-ion to the propagating allylic chain end and the monomer plays a critical role in directing the mode of monomer insertion. mdpi.com For instance, the choice of solvent can dramatically alter the microstructure of polybutadiene, with nonpolar hydrocarbon solvents generally favoring 1,4-addition, while polar solvents tend to increase the proportion of 1,2-addition (vinyl content). The specific stereochemistry (cis vs. trans) of the 1,4-units is also influenced by the reaction conditions.

Role in Cascade Reactions and Multicomponent Couplings

While the primary application of this compound discussed here is in polymerization, organopotassium compounds are also valuable reagents in organic synthesis, including cascade reactions and multicomponent couplings. acs.orgacs.orgorganic-chemistry.orgyoutube.comfrontiersin.org These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single pot. The high reactivity of the carbon-potassium bond enables it to participate in a variety of bond-forming events. Although specific examples detailing the use of this compound in complex cascade or multicomponent reactions are not extensively documented in readily available literature, the known reactivity of organopotassium reagents suggests their potential in such transformations. Cascade reactions often involve a series of intramolecular or intermolecular events, where the formation of one bond sets the stage for the next, leading to a significant increase in molecular complexity in a single operation. nih.govnih.gov

Due to the highly specific nature of the chemical compound "this compound," extensive research has yielded limited publicly available data regarding its direct application in the development of novel synthetic reagents. The scientific literature does not currently provide detailed research findings or established protocols for deriving new reagents from this specific molecule.

Therefore, it is not possible to provide a comprehensive article on "" with a focus on "Development of Novel Synthetic Reagents Derived from this compound" at this time. Further research and publication in peer-reviewed scientific journals are required to elucidate the potential of this compound in synthetic chemistry.

For information on related compounds or other areas of polymer science and organic synthesis, please feel free to specify alternative subjects of interest.

Advanced Research Methodologies and Techniques

In Situ and Operando Spectroscopic Monitoring of Reactions Involving Potassium;prop-2-enylbenzene

In situ and operando spectroscopy are indispensable tools for gaining real-time insights into chemical reactions as they occur. nih.gov These techniques allow for the direct observation of reactant consumption, intermediate formation, and product generation without disturbing the reaction system. For reactions involving this compound, techniques such as in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly valuable.

In situ NMR spectroscopy can provide detailed structural information about the species present in the reaction mixture. For instance, ¹H and ¹³C NMR can track the changes in the chemical environment of the allyl and phenyl groups of this compound as it undergoes reactions. This can reveal the formation of intermediates and help elucidate the reaction pathway. For example, in isomerization reactions, NMR can distinguish between the starting allylbenzene (B44316) and the resulting β-methylstyrene. uoregon.edu

In situ IR spectroscopy is another powerful technique that monitors the vibrational modes of molecules. Changes in the characteristic IR absorption bands of the C=C double bond and the aromatic ring can be followed in real-time to monitor the progress of a reaction. This is particularly useful for studying the kinetics and mechanism of reactions such as polymerization or addition reactions involving the allyl group.

Operando spectroscopy takes this a step further by combining in situ spectroscopic measurements with simultaneous measurement of catalytic activity and performance. nih.gov This approach provides a direct correlation between the structural changes in the catalyst or reactants and the observed reaction kinetics. For instance, in a catalytic process using a supported potassium catalyst for the transformation of prop-2-enylbenzene, operando X-ray Absorption Spectroscopy (XAS) could be used to probe the oxidation state and coordination environment of the potassium centers under actual reaction conditions. ifpenergiesnouvelles.com

A summary of spectroscopic techniques and their applications is presented in the table below:

| Spectroscopic Technique | Information Obtained | Application to this compound Reactions |

| In Situ NMR | Real-time structural information, identification of intermediates. | Elucidation of isomerization and addition reaction mechanisms. |

| In Situ IR | Monitoring of functional group transformations, reaction kinetics. | Tracking the consumption of the allyl group and formation of new bonds. |

| Operando XAS | Oxidation state and coordination environment of metal centers. | Studying the active state of potassium catalysts during the reaction. |

Low-Temperature Reaction Studies for Characterization of Transient Intermediates

Many chemical reactions proceed through highly reactive and short-lived intermediates that are difficult to detect at ambient temperatures. Low-temperature studies are crucial for trapping and characterizing these transient species, thereby providing a more complete picture of the reaction mechanism. nih.gov By significantly reducing the thermal energy of the system, the lifetimes of intermediates can be extended, making them amenable to spectroscopic analysis.

In the context of reactions involving this compound, low-temperature techniques can be employed to study the initial steps of a reaction, such as the formation of a complex between the organometallic compound and a substrate. Techniques like matrix isolation, where the reaction is carried out in an inert gas matrix at cryogenic temperatures, can be used to trap and study these early intermediates using IR or UV-Vis spectroscopy.

Furthermore, conducting reactions at low temperatures can help to control the selectivity of a reaction by favoring one reaction pathway over another. osti.gov For example, in addition reactions to the allyl group, different regioisomers or stereoisomers may be formed. Low-temperature studies can help to identify the kinetically favored product before subsequent rearrangement or decomposition occurs. The study of phenylacetylene (B144264) in benzene (B151609) at low temperatures using Raman spectroscopy has demonstrated the ability to identify stable and metastable crystal phases. researchgate.net

Application of Advanced Mass Spectrometry Techniques for Mechanistic Elucidation

Advanced mass spectrometry (MS) techniques are powerful tools for identifying reaction products and intermediates, and for providing insights into reaction mechanisms. nih.govnist.gov Techniques such as Electrospray Ionization (ESI-MS) and Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) allow for the gentle ionization of molecules directly from the reaction mixture, enabling the detection of reactive intermediates that might not be observable by other methods. purdue.edu

For reactions of this compound, ESI-MS can be used to identify and characterize the various organometallic species present in solution. By analyzing the mass-to-charge ratio of the ions, it is possible to determine the composition of the intermediates and products. Tandem mass spectrometry (MS/MS) can be further employed to fragment the ions and obtain structural information, which is invaluable for distinguishing between isomers.

The combination of high-throughput experimentation with DESI-MS allows for the rapid screening of a large number of reaction conditions. purdue.edu This approach can accelerate the discovery of new reactions and the optimization of existing ones. For instance, different catalysts, solvents, and temperatures could be rapidly screened for a desired transformation of this compound, with the product distribution being analyzed in near real-time by DESI-MS.

High-Throughput Experimentation and Automated Synthesis Platforms for Reaction Discovery

High-throughput experimentation (HTE) has revolutionized the field of chemical research by enabling the parallel execution of a large number of experiments. nih.govbohrium.comseqens.com This approach significantly accelerates the process of reaction discovery and optimization by allowing for the rapid screening of a wide range of reaction parameters. youtube.com

In the context of this compound chemistry, HTE platforms can be used to systematically explore the effects of different ligands, additives, solvents, and temperatures on the outcome of a reaction. These platforms typically utilize multi-well plates where each well represents a unique set of reaction conditions. youtube.com Automated liquid handling systems dispense the reagents, and the reaction outcomes are often analyzed using rapid analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Automated synthesis platforms integrate HTE with robotic systems for a fully automated workflow, from reaction setup and execution to product analysis and data interpretation. youtube.com These "self-driving labs" can autonomously explore vast reaction spaces, identify promising reaction conditions, and even propose new hypotheses to be tested. The large datasets generated by these platforms are well-suited for analysis using machine learning algorithms, which can identify complex relationships between reaction parameters and outcomes, further accelerating the discovery process. youtube.com

The table below summarizes the key aspects of these advanced methodologies:

| Methodology | Key Advantage | Application in this compound Research |

| High-Throughput Experimentation | Rapid screening of numerous reaction conditions. nih.govbohrium.comseqens.com | Optimization of catalytic reactions, discovery of new transformations. |

| Automated Synthesis Platforms | Autonomous exploration of reaction space. youtube.com | Unbiased discovery of novel reactivity and reaction pathways. |

Future Research Directions and Theoretical Perspectives

Exploration of Next-Generation Synthetic Routes for Enhanced Sustainability

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research into the synthesis of potassium;prop-2-enylbenzene will likely focus on developing more environmentally benign and efficient methods, moving away from traditional, often hazardous, synthetic protocols.

Current methods for generating organopotassium compounds can involve highly reactive and pyrophoric reagents. A significant future research direction will be the development of "green" synthetic routes. This could involve the use of renewable starting materials and non-toxic reagents. For instance, research into the biogenic synthesis of potassium nanoparticles using plant extracts as reducing and capping agents points towards a potential avenue for more sustainable metal-based reagents. nih.govtechscience.comrsc.org The principles of utilizing natural products for the synthesis of metallic nanoparticles could be conceptually extended to the formation of organometallic reagents like this compound. researchgate.netresearchgate.net

Another promising area is the use of earth-abundant and environmentally friendly metals as catalysts. Recent breakthroughs in using sodium and iron for cross-coupling reactions highlight a shift away from precious and toxic metals like palladium. riken.jpunibe.ch Future synthetic strategies for this compound could explore similar catalytic systems, potentially using mechanochemical methods to reduce solvent usage and energy consumption. The direct C-H activation of prop-2-enylbenzene using a potassium source in the presence of a benign catalyst represents a highly atom-economical and sustainable approach that warrants investigation.

The table below outlines potential sustainable synthetic strategies for this compound.

| Synthetic Strategy | Description | Potential Advantages |

| Biogenic Synthesis | Utilization of plant extracts or microorganisms as reducing and stabilizing agents for the potassium reagent. | Reduced toxicity, use of renewable resources, and potentially milder reaction conditions. |

| Mechanochemistry | Ball-milling and other solvent-free techniques to induce the reaction between prop-2-enylbenzene and a potassium source. | Reduced solvent waste, lower energy consumption, and potentially novel reactivity. |

| Earth-Abundant Metal Catalysis | Employing catalysts based on iron, copper, or other abundant and non-toxic metals to facilitate the formation of the C-K bond. | Lower cost, reduced environmental impact, and avoidance of toxic heavy metals. |

| Direct C-H Potassiation | The direct reaction of prop-2-enylbenzene with a potassium base to form the desired product without the need for pre-functionalized substrates. | High atom economy, fewer synthetic steps, and reduced waste generation. |

Unveiling New Reactivity Modes and Expanding Synthetic Utility

Organopotassium compounds are known for their high reactivity and nucleophilicity. acs.orgwikipedia.org Future research will undoubtedly focus on harnessing this reactivity in novel ways and expanding the synthetic utility of this compound.

A key area of exploration will be in carbon-carbon bond-forming reactions. The development of palladium-catalyzed cross-coupling reactions involving organopotassium reagents has already shown significant promise. nih.govacs.org Future work could expand the scope of coupling partners for this compound, including challenging electrophiles. The use of specialized ligands, such as ylide-substituted phosphines (YPhos), has been shown to be crucial for the success of these reactions, enabling fast conversions and broad substrate scope. nih.gov

The ambiphilic nature of allyl-metal complexes, capable of both nucleophilic and electrophilic behavior, presents another exciting research avenue. acs.org Investigating the conditions under which this compound can act as either a nucleophile or an electrophile would significantly broaden its synthetic applications. This could involve tuning the reaction conditions, such as solvent and temperature, or the use of specific additives to modulate its reactivity.

Furthermore, the regioselectivity of reactions involving the allyl moiety of this compound is a critical aspect to be explored. Understanding and controlling whether reactions occur at the α or γ position of the allyl group is essential for its application in complex molecule synthesis.

The following table summarizes potential new reactivity modes and applications.

| Reactivity Mode/Application | Description | Potential Outcomes |

| Expanded Cross-Coupling Reactions | Coupling of this compound with a wider range of electrophiles, including aryl chlorides, pseudohalides, and other challenging partners. | Access to a broader array of complex organic molecules for applications in pharmaceuticals, agrochemicals, and materials science. |

| Ambiphilic Reactivity | Exploration of conditions to switch the reactivity of this compound between nucleophilic and electrophilic, potentially through the use of additives or external stimuli. | Development of novel synthetic strategies and access to previously inaccessible molecular architectures. |

| Regiocontrolled Transformations | Detailed studies to control the regioselectivity of reactions, directing them to either the α or γ position of the allyl group. | Enhanced precision in organic synthesis, allowing for the targeted construction of specific isomers. |

| Catalytic Allylation Reactions | Development of catalytic systems where a substoichiometric amount of a potassium base can be used to generate the active allylating agent in situ. | More efficient and sustainable allylation protocols with broader functional group tolerance. |

Integration of Machine Learning and Artificial Intelligence for Predictive Reactivity and Catalyst Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. researchgate.net These powerful computational tools can be applied to accelerate the discovery and optimization of reactions involving this compound.

One of the primary applications of ML in this context is the prediction of chemical reactivity. nih.gov By training algorithms on existing datasets of organometallic reactions, it may become possible to predict the outcome of reactions involving this compound with various substrates. wikipedia.orgacs.org This predictive power can help researchers to prioritize experiments, reducing the time and resources spent on trial-and-error approaches.

Furthermore, ML models can be employed in the design of new and improved catalysts for the synthesis and reactions of this compound. By analyzing vast datasets of catalyst structures and their performance, AI algorithms can identify key structural features that lead to high efficiency and selectivity. This can guide the rational design of novel ligands and catalytic systems tailored for specific transformations. The development of neural networks that can learn the relationship between a molecule's structure and its quantum mechanical energy is a significant step in this direction. acs.org

The table below details the potential applications of AI and machine learning in this field.

| AI/ML Application | Description | Expected Impact |

| Predictive Reactivity Models | Development of machine learning models to predict the products, yields, and selectivity of reactions involving this compound. | Accelerated discovery of new reactions and optimization of existing ones, with reduced experimental effort. |

| Catalyst Design and Optimization | Use of AI algorithms to design novel catalysts and ligands with enhanced activity and selectivity for reactions involving this compound. | More efficient and sustainable chemical processes, with lower catalyst loadings and improved performance. |

| Reaction Condition Optimization | Application of machine learning to identify the optimal reaction conditions (e.g., solvent, temperature, concentration) for a given transformation. | Improved reaction yields and selectivity, and a better understanding of the reaction mechanism. |

| In Silico Screening of Substrates | High-throughput virtual screening of potential substrates for reactions with this compound to identify promising candidates for experimental validation. | Faster identification of viable synthetic routes and expansion of the substrate scope. |

Investigation of this compound in Materials Science Beyond Traditional Polymers

While organometallic allyl compounds have been utilized as polymerization catalysts, the potential of this compound in other areas of materials science remains largely unexplored. nih.gov Future research could focus on its application in the synthesis of novel functional materials and its use in inorganic chemistry.

One potential application is in the synthesis of well-defined nanoparticles and quantum dots. The high reactivity of this compound could be harnessed to act as a potent reducing agent or as a precursor for the controlled growth of metallic or semiconductor nanocrystals. The organic ligand could also serve to passivate the surface of the nanoparticles, influencing their size, shape, and properties.

In the realm of inorganic chemistry, this compound could serve as a versatile precursor for the synthesis of novel inorganic and organometallic complexes. Its reaction with various metal halides could lead to the formation of new allyl-metal complexes with unique structures and catalytic properties. The study of these new compounds could provide fundamental insights into bonding and reactivity in organometallic chemistry.

The table below outlines potential applications in materials science.

| Materials Science Application | Description | Potential Outcome |

| Nanoparticle Synthesis | Use of this compound as a reducing agent or precursor for the synthesis of metallic, bimetallic, or semiconductor nanoparticles. | Novel nanomaterials with tailored properties for applications in catalysis, electronics, and sensing. |

| Surface Functionalization | Modification of material surfaces by reacting them with this compound to introduce allyl functionalities. | Materials with enhanced properties, such as improved adhesion, biocompatibility, or chemical reactivity. |

| Precursor for Inorganic Complexes | Use as a transfer agent for the allyl group to various metal centers, leading to the synthesis of new inorganic and organometallic compounds. | Fundamental insights into the structure and bonding of organometallic compounds and the discovery of new catalysts. |

| Functional Polymer Synthesis | Incorporation of the allyl functionality into polymer backbones or as side chains to create materials that can be further modified through post-polymerization reactions. | Development of advanced polymers with tunable properties for applications in drug delivery, coatings, and advanced manufacturing. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.